tert-butyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of azetidine and piperidine derivatives It is characterized by the presence of a tert-butyl group, an aminoazetidine moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl 3-azidoazetidine-1-carboxylate with hydrogen gas in the presence of a palladium catalyst to yield tert-butyl 3-aminoazetidine-1-carboxylate . This intermediate can then be reacted with piperidine under suitable conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes careful selection of reaction conditions, catalysts, and purification techniques. The process may also involve scaling up the reaction from laboratory to industrial scale while maintaining safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Products include substituted azetidine derivatives.
Oxidation: Products include oxidized forms of the compound.
Reduction: Products include reduced forms of the compound, such as amines.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for the development of new chemical entities .
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacological agent. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and structural features make it suitable for various applications, including the production of polymers and advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
- tert-Butyl 3-(piperidin-3-yl)-azetidine-1-carboxylate
- tert-Butyl (3S)-3-(4-aminophenyl)piperidine-1-carboxylate
Uniqueness: tert-Butyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate is unique due to the presence of both azetidine and piperidine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H25N3O2 |
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Molecular Weight |
255.36 g/mol |
IUPAC Name |
tert-butyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H25N3O2/c1-13(2,3)18-12(17)15-6-4-5-11(9-15)16-7-10(14)8-16/h10-11H,4-9,14H2,1-3H3 |
InChI Key |
PFNAADUCAQFVNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N2CC(C2)N |
Origin of Product |
United States |
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